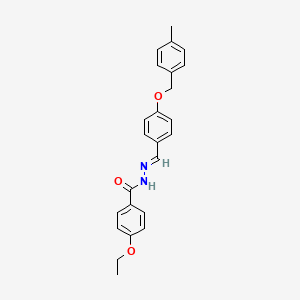
3-Bromobenzaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12BrN3S. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromine atom at the third position and a phenylthiosemicarbazone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzaldehyde+N-phenylthiosemicarbazide→3-Bromobenzaldehyde N-phenylthiosemicarbazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions of thiosemicarbazones with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-Bromobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzaldehyde N-phenylthiosemicarbazone: Similar structure but with the bromine atom at the fourth position.
3-Chlorobenzaldehyde N-phenylthiosemicarbazone: Similar structure but with a chlorine atom instead of bromine.
3-Bromobenzaldehyde N-methylthiosemicarbazone: Similar structure but with a methyl group instead of a phenyl group on the thiosemicarbazone.
Uniqueness
3-Bromobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern and the presence of both bromine and phenylthiosemicarbazone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
351008-94-1 |
|---|---|
Formule moléculaire |
C14H12BrN3S |
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
1-[(E)-(3-bromophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12BrN3S/c15-12-6-4-5-11(9-12)10-16-18-14(19)17-13-7-2-1-3-8-13/h1-10H,(H2,17,18,19)/b16-10+ |
Clé InChI |
ZEIIRMLUJIVNPA-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12020741.png)

![1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B12020752.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020770.png)


![3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12020787.png)
![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12020795.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12020818.png)
![methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12020825.png)

